molecular formula C22H17N5O2 B461137 6'-amino-1,3'-dimethyl-1'-phenyl-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile CAS No. 343801-44-5

6'-amino-1,3'-dimethyl-1'-phenyl-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile

Cat. No.: B461137
CAS No.: 343801-44-5
M. Wt: 383.4g/mol
InChI Key: FWCOUCFKOQCGKK-UHFFFAOYSA-N
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Description

6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as antimicrobial and anticancer therapies.

    Industry: The compound can be used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyrazole Derivatives: Compounds like pyrazolone and pyrazolopyrimidines.

    Spiro Compounds: Other spiro compounds with different ring systems and substituents.

Uniqueness

What sets 6’-amino-1,3’-dimethyl-1’-phenyl-1,1’,3,4’-tetrahydro-2-oxospiro(2H-indole-3,4’-pyrano[2,3-c]pyrazole)-5’-carbonitrile apart is its unique combination of functional groups and ring systems

Properties

CAS No.

343801-44-5

Molecular Formula

C22H17N5O2

Molecular Weight

383.4g/mol

IUPAC Name

6'-amino-1,3'-dimethyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C22H17N5O2/c1-13-18-20(27(25-13)14-8-4-3-5-9-14)29-19(24)16(12-23)22(18)15-10-6-7-11-17(15)26(2)21(22)28/h3-11H,24H2,1-2H3

InChI Key

FWCOUCFKOQCGKK-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N)C5=CC=CC=C5

Origin of Product

United States

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